

3,5-Dimethyl-4-iodophenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodophenol

Cat. No.: B1301097

[Get Quote](#)

In-Depth Technical Guide: 3,5-Dimethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **3,5-Dimethyl-4-iodophenol**. It is designed to serve as a valuable resource for professionals in research and development.

Core Compound Data

3,5-Dimethyl-4-iodophenol is an aromatic organic compound. The incorporation of an iodine atom and two methyl groups onto the phenol backbone imparts specific chemical and physical properties that make it a subject of interest in synthetic organic chemistry and potentially in the development of novel bioactive molecules.

Quantitative Data Summary

The fundamental molecular and physical properties of **3,5-Dimethyl-4-iodophenol** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₈ H ₉ IO
Molecular Weight	248.06 g/mol
CAS Number	80826-86-4
Appearance	Light yellow crystalline solid
Melting Point	129-133 °C
Boiling Point	293 °C at 760 mmHg
Topological Polar Surface Area	20.23 Å ²
logP	2.61 - 2.9

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,5-Dimethyl-4-iodophenol** are crucial for its application in research. The following sections provide established protocols.

Synthesis of 3,5-Dimethyl-4-iodophenol

A common and effective method for the synthesis of **3,5-Dimethyl-4-iodophenol** is through the electrophilic iodination of 3,5-dimethylphenol.[\[1\]](#)

Materials:

- 3,5-Dimethylphenol
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- Under a nitrogen atmosphere, dissolve 3,5-dimethylphenol (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice-water bath.
- In a separate flask, prepare a solution of N-iodosuccinimide (1.05 equivalents) in dichloromethane.
- Slowly add the NIS solution to the stirred solution of 3,5-dimethylphenol over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, add a catalytic amount of trifluoroacetic acid (0.05 - 0.1 equivalents) dropwise to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **3,5-Dimethyl-4-iodophenol** by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.

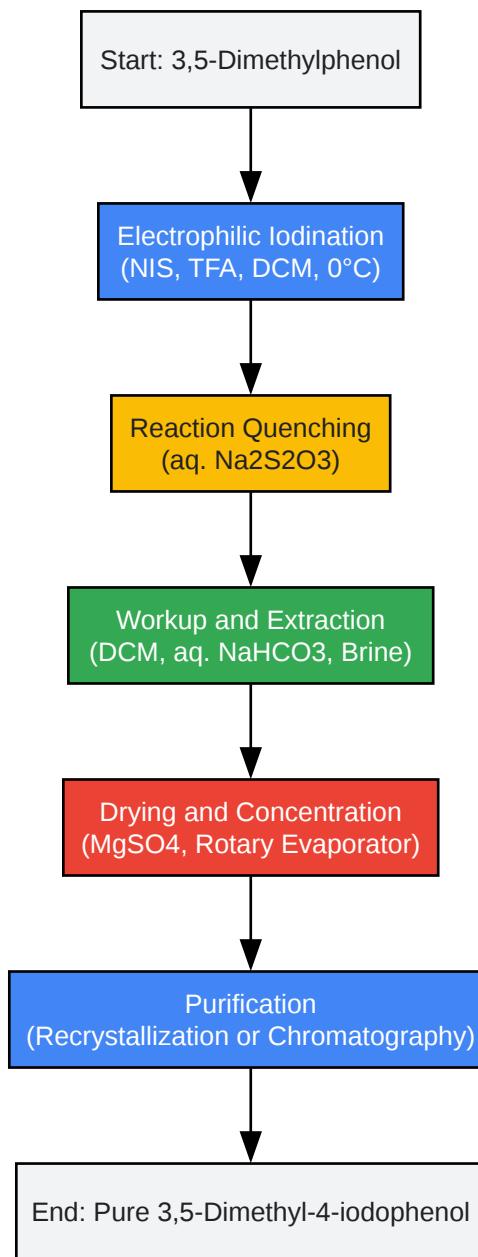
Analytical Methods

The purity and identity of **3,5-Dimethyl-4-iodophenol** can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

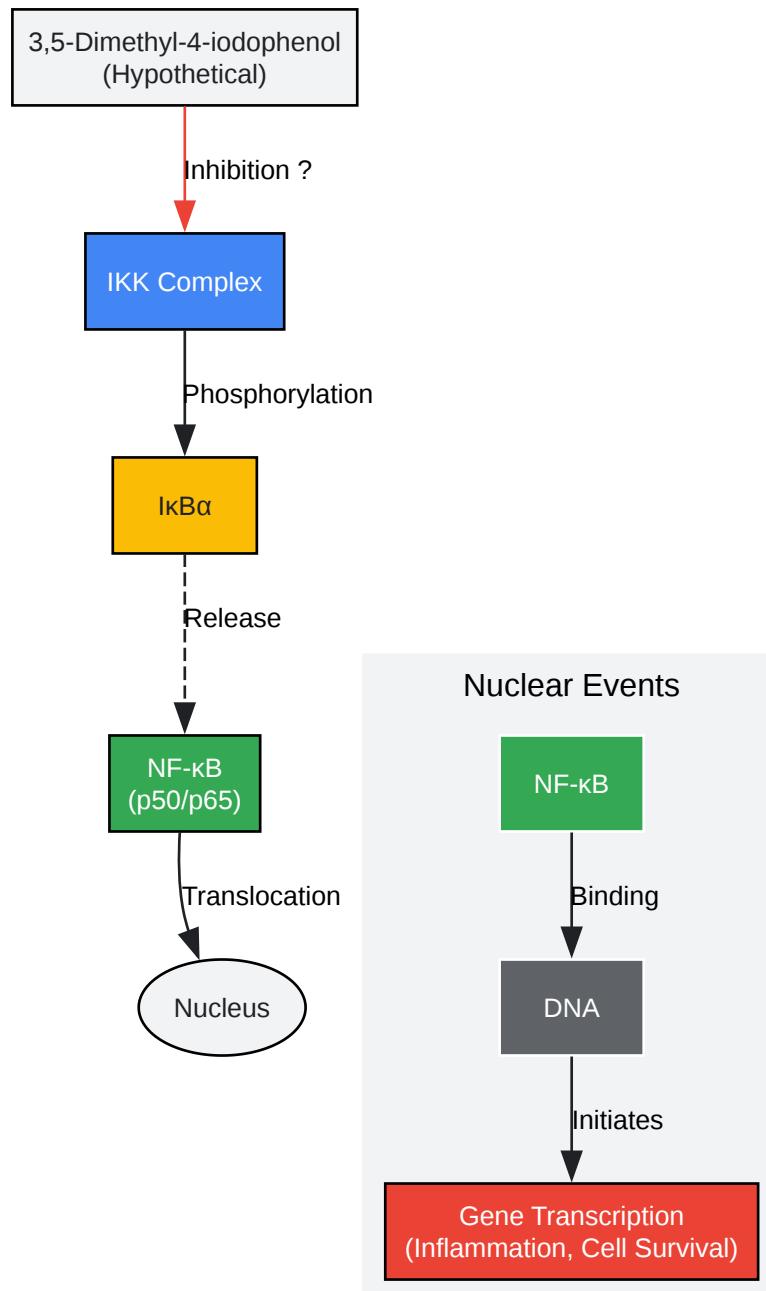
High-Performance Liquid Chromatography (HPLC):

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is often effective. A typical starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
- Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS):


- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is generally appropriate.
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection of the sample solution.
- Temperature Program: An initial oven temperature of around 150°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes.

- Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.


Signaling Pathways and Logical Relationships

While direct experimental evidence detailing the specific signaling pathways modulated by **3,5-Dimethyl-4-iodophenol** is limited in publicly available literature, phenolic compounds, in general, are known to interact with various cellular signaling cascades. For illustrative purposes, a generalized workflow for the synthesis and purification of this compound is presented below, along with a hypothetical signaling pathway that similar phenolic structures are known to influence. Further research is required to elucidate the specific biological activities of **3,5-Dimethyl-4-iodophenol**.

Synthesis and Purification Workflow for 3,5-Dimethyl-4-iodophenol

Hypothetical Signaling Pathway Influenced by Phenolic Compounds

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3,5-Dimethyl-4-iodophenol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301097#3-5-dimethyl-4-iodophenol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com